
2-(2-Chlorethyl)-5-phenyl-1,3-oxazol
Übersicht
Beschreibung
“2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is a complex organic compound. It likely contains a 1,3-oxazole ring, which is a five-membered aromatic ring with two heteroatoms (one nitrogen and one oxygen). The “2-(2-Chloroethyl)” part suggests a 2-chloroethyl group attached to this ring, and “5-phenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached as well .
Synthesis Analysis
While the specific synthesis pathway for “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions . For instance, 2-chloroethyl ethanol, an important intermediate of pharmaceutical chemicals, can be prepared from diglycol .Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using techniques such as X-ray diffraction, as is done for similar compounds . The compound likely has a complex three-dimensional structure due to the presence of the aromatic rings and the 2-chloroethyl group .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely depend on the specific conditions and reactants present. For instance, organophosphate compounds, which are structurally similar, can undergo a variety of reactions, including hydrolysis and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using a variety of analytical techniques. For similar compounds, properties such as density, melting point, boiling point, and solubility are often reported .Wissenschaftliche Forschungsanwendungen
Gassensor-Technologie
2-(2-Chlorethyl)-5-phenyl-1,3-oxazol: wurde bei der Entwicklung von hochempfindlichen und selektiven Gassensoren eingesetzt. Diese Sensoren sind so konzipiert, dass sie giftige und schädliche Gase erkennen, was für den Umweltschutz, die menschliche Gesundheit und die Sicherheit in Industrie und Landwirtschaft entscheidend ist . Die Eigenschaften der Verbindung ermöglichen die Herstellung von Sensoren mit hervorragender Langzeitstabilität und hoher Selektivität, was sie zu einem wertvollen Bestandteil von MEMS (Mikro-Elektro-Mechanische Systeme)-Gassensor-Arrays macht.
Wirkmechanismus
Target of Action
The primary target of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of nitrogen mustard alkylating agents .
Mode of Action
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s alkylating action can interfere with several biological processes, including dna replication and transcription .
Pharmacokinetics
Similar compounds have been shown to have a short biological half-life and are primarily excreted through the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole’s action include the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells . This can lead to cell death and a reduction in the size of tumors in the case of cancer treatment .
Action Environment
The action, efficacy, and stability of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances, and the temperature
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of these biomolecules. For instance, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can alkylate the amino acid residues in proteins, thereby altering their structure and function. Additionally, it can interact with DNA, causing cross-linking and strand breaks, which can affect gene expression and cellular replication processes .
Cellular Effects
The effects of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can inhibit the activity of key signaling proteins, leading to the disruption of normal cellular communication and function. It can also induce changes in gene expression by causing DNA damage, which can trigger cellular stress responses and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of nucleophilic sites on biomolecules, such as proteins and DNA. This alkylation can lead to the formation of covalent bonds, resulting in the modification of the target biomolecules. Additionally, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole in laboratory settings are important factors that influence its effects over time. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of various byproducts. These degradation products can have different biological activities, which can affect the overall impact of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, as well as the induction of cellular stress responses .
Dosage Effects in Animal Models
The effects of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole vary with different dosages in animal models. At low doses, this compound can induce mild cellular stress and metabolic changes, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole have been shown to cause severe DNA damage, leading to cell death and tissue necrosis. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the overall biological activity of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole, affecting its efficacy and toxicity .
Transport and Distribution
The transport and distribution of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can interact with various transporters and binding proteins, which can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is essential for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it can exert its effects on DNA and other biomolecules. The localization of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can be influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYDSVGRXCULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-56-7 | |
| Record name | 2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

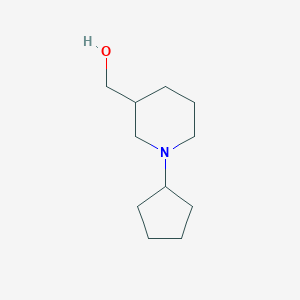

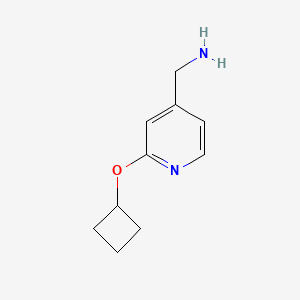
![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
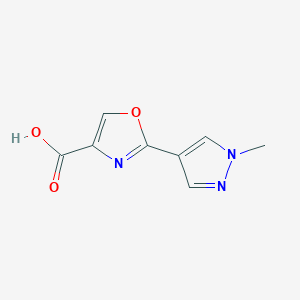
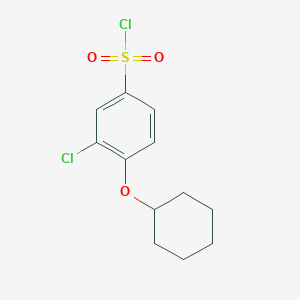
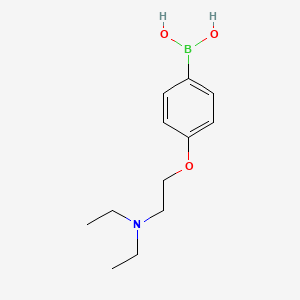
![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)


![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
